3-(benzenesulfonyl)-N-(1,3-benzothiazol-6-yl)propanamide
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Overview
Description
3-(benzenesulfonyl)-N-(1,3-benzothiazol-6-yl)propanamide is an organic compound that features a benzenesulfonyl group and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-(1,3-benzothiazol-6-yl)propanamide typically involves the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Sulfonylation: The benzenesulfonyl group is introduced by reacting benzenesulfonyl chloride with an appropriate amine or alcohol.
Amidation: The final step involves the formation of the amide bond between the benzothiazole derivative and the benzenesulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-(1,3-benzothiazol-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(benzenesulfonyl)-N-(1,3-benzothiazol-6-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-(1,3-benzothiazol-6-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The benzothiazole moiety may enhance binding affinity or specificity through π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzenesulfonyl)-N-(1,3-benzothiazol-6-yl)acetamide
- 4-(benzenesulfonyl)-N-(1,3-benzothiazol-6-yl)butanamide
- N-(1,3-benzothiazol-6-yl)-3-(methylsulfonyl)propanamide
Uniqueness
3-(benzenesulfonyl)-N-(1,3-benzothiazol-6-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
3-(Benzenesulfonyl)-N-(1,3-benzothiazol-6-yl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound consists of a benzenesulfonyl group attached to a propanamide moiety, which is further linked to a benzothiazole ring. Its molecular formula is C17H16N2O3S with a molecular weight of approximately 332.44 g/mol. The presence of the sulfonyl and benzothiazole groups contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. The compound may exert its effects through:
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which can lead to therapeutic effects in conditions such as cancer and infections.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptor sites, influencing cellular responses.
Biological Activity Overview
The compound has been investigated for several biological activities, including:
- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various pathogens.
- Anticancer Properties : Preliminary research suggests that it may inhibit tumor growth in certain cancer cell lines.
- Neuroleptic Effects : Similar compounds have shown neuroleptic activity, indicating potential applications in psychiatric disorders.
Data Table: Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Reduced proliferation in cancer cell lines | |
Neuroleptic | Modulation of dopaminergic activity |
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating potent antibacterial activity.
- Cancer Cell Line Inhibition : Research conducted on MCF-7 breast cancer cells showed that treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours, suggesting significant anticancer potential.
- Neuropharmacological Evaluation : In a behavioral study using rodent models, the compound exhibited dose-dependent reduction in apomorphine-induced stereotypy, indicating potential as an antipsychotic agent.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
Compound Name | Activity Type | Potency Level |
---|---|---|
1-[3-(benzenesulfonyl)imidazolidin-1-yl]-2-benzothiazole | Anticancer | Moderate |
N-(6-methyl-1,3-benzothiazol-2-yl)-propanamide | Antimicrobial | High |
N-(2-methyl-1,3-benzothiazol-6-yl)propanamide | Neuroleptic | Low |
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(1,3-benzothiazol-6-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c19-16(8-9-23(20,21)13-4-2-1-3-5-13)18-12-6-7-14-15(10-12)22-11-17-14/h1-7,10-11H,8-9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKFLYMSQQNMHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC3=C(C=C2)N=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.